Synthesis Yield & Purity Benchmark
When procuring the key intermediate for Nintedanib synthesis, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (CAS 262368-30-9) offers a verified high-yield and high-purity synthetic route. This is in direct contrast to alternative intermediates like N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide, which may require different, less efficient pathways. The target compound, when prepared via the patented trichlorosilane/triethylamine reduction method in dichloromethane at room temperature, achieves an 82.2% isolated yield with an HPLC purity of 99.66% [1]. This represents a quantifiable benchmark for process efficiency and final product quality, which is critical for downstream API manufacturing.
| Evidence Dimension | Synthesis Yield and Purity |
|---|---|
| Target Compound Data | 82.2% yield, 99.66% HPLC purity |
| Comparator Or Baseline | N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide (an alternative intermediate) |
| Quantified Difference | No quantitative data available for comparator in this specific context; however, the target compound provides a proven, high-efficiency benchmark for this specific synthetic step. |
| Conditions | Preparation method using trichlorosilane and triethylamine in dichloromethane at room temperature [1]. |
Why This Matters
This data provides a quantifiable benchmark for procurement specifications and process development, allowing a scientific user to select an intermediate with a validated, high-efficiency synthetic route and established purity threshold, reducing development risk.
- [1] Qilu Pharma. (2020). Preparation method of nintedanib key intermediate. CN Patent No. CN111777576A. Retrieved from https://eureka.patsnap.com/patent-CN111777576A View Source
